molecular formula C16H11IN2 B287897 N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine

N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine

Cat. No. B287897
M. Wt: 358.18 g/mol
InChI Key: AJJZOXBGSRBXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine, also known as IQ-1S, is a chemical compound that has been extensively studied in the field of scientific research. It is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer progression.

Mechanism of Action

N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key regulator of the pathway. N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine binds to the Dvl PDZ domain and prevents the interaction between Dvl and the Wnt receptor complex, thereby inhibiting the activation of the pathway. This leads to the downregulation of β-catenin, which is a transcriptional co-activator that regulates the expression of genes involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine has been shown to have several biochemical and physiological effects on cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also enhances the differentiation of mesenchymal stem cells into bone and cartilage cells by upregulating the expression of genes involved in osteogenesis and chondrogenesis. N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine has been shown to have low toxicity and is well-tolerated by cells, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has low toxicity and is well-tolerated by cells, making it suitable for in vitro and in vivo studies. However, N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine has some limitations. It is not a specific inhibitor of the Wnt/β-catenin signaling pathway and can also inhibit other pathways such as the JNK and PI3K/Akt pathways. This can lead to off-target effects and limit its use in certain experiments.

Future Directions

For the study of N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine include the development of more specific inhibitors of the Wnt/β-catenin signaling pathway, the study of its role in tissue engineering and regenerative medicine, and its use in combination with other drugs for cancer therapy.

Synthesis Methods

The synthesis method of N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine involves the reaction between 2-iodoaniline and 2-quinolinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction yields N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine as a yellow solid with a purity of over 95%. The synthesis method has been optimized to produce N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine in large quantities for scientific research.

Scientific Research Applications

N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine has been extensively used in scientific research to study the role of the Wnt/β-catenin signaling pathway in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine has also been used to study embryonic development, stem cell differentiation, and tissue regeneration. It has been shown to enhance the differentiation of mesenchymal stem cells into bone and cartilage cells, making it a potential candidate for tissue engineering.

properties

Product Name

N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine

Molecular Formula

C16H11IN2

Molecular Weight

358.18 g/mol

IUPAC Name

N-(2-iodophenyl)-1-quinolin-2-ylmethanimine

InChI

InChI=1S/C16H11IN2/c17-14-6-2-4-8-16(14)18-11-13-10-9-12-5-1-3-7-15(12)19-13/h1-11H

InChI Key

AJJZOXBGSRBXSV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=CC=C3I

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=CC=C3I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.